Propargyl-PEG6-acid is a heterobifunctional PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other . This structure allows it to react with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications .
Propargyl-PEG6-acid can be used for bioconjugation . This involves attaching it to biomolecules to alter their properties or functionality . It can be used as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules .
Propargyl-PEG6-acid can be incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a promising strategy for the development of new therapeutic agents .
Propargyl-PEG6-acid is a click chemistry reagent . It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is often used in bioconjugation, materials science, and drug discovery .
The hydrophilic PEG linker in Propargyl-PEG6-acid facilitates solubility in biological applications . This property makes it useful in PEGylation, a process that involves the covalent attachment of polyethylene glycol (PEG) to molecules and macrostructures, including drugs and therapeutic proteins . PEGylation can improve the solubility, stability, and safety profile of these substances .
Propargyl-PEG6-acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This could include the development of probes for studying biological processes, the synthesis of complex molecules for drug discovery, and the creation of novel materials .
Propargyl-PEG6-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Propargyl-PEG6-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .
The propargyl group in Propargyl-PEG6-acid is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This makes it useful in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propargyl-PEG6-acid is a specialized chemical compound that belongs to the class of polyethylene glycol derivatives. It features a carboxylic acid functional group (-COOH) at one end and a propargyl group (-C≡CH) at the other, linked through a six-unit polyethylene glycol chain. This structural arrangement allows Propargyl-PEG6-acid to participate in various
Propargyl-PEG6-acid exhibits several notable chemical reactivities:
The biological activity of Propargyl-PEG6-acid is primarily attributed to its ability to facilitate targeted drug delivery systems. Its negatively charged carboxylic acid group enhances electrostatic interactions with positively charged biomolecules, making it suitable for applications that require specific targeting. Additionally, the compound can be incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation .
The synthesis of Propargyl-PEG6-acid typically involves the following steps:
Propargyl-PEG6-acid is widely utilized in various fields:
Interaction studies involving Propargyl-PEG6-acid focus on its reactivity with azide-functionalized compounds and primary amines. These studies demonstrate its efficacy in forming stable linkages essential for creating complex biomolecular structures. The ability to engage in click chemistry reactions allows researchers to explore various biological interactions and therapeutic applications effectively .
Several compounds share structural similarities with Propargyl-PEG6-acid, each offering unique functionalities:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Propargyl-PEG5-acid | Carboxylic acid, propargyl | Shorter PEG chain; may offer different solubility |
Propargyl-PEG7-acid | Carboxylic acid, propargyl | Longer PEG chain; potentially improved drug delivery |
Bis-propargyl-PEG6 | Two propargyl groups | Capable of forming two click reactions simultaneously |
Thalidomide-5'-propargyl-PEG6-acid | Carboxylic acid, propargyl | Contains an E3 ligase ligand for targeted degradation |
The uniqueness of Propargyl-PEG6-acid lies in its balanced hydrophilicity and reactivity, making it particularly suitable for applications requiring both solubility and specific chemical interactions .
The use of PEG in biomedical applications originated in the 1970s, when researchers first conjugated PEG to proteins to enhance their pharmacokinetic profiles. Early efforts focused on homobifunctional PEGs, but the need for orthogonal conjugation strategies drove the development of heterobifunctional variants. A pivotal advancement came in the 1990s with the synthesis of monodisperse PEG linkers, which allowed precise control over molecular weight and terminal functionalities. Propargyl-PEG6-acid emerged as part of this evolution, combining a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a carboxylic acid for carbodiimide-mediated coupling.
The 1998 patent by Zalipsky et al. (US6448369B1) laid the groundwork for scalable synthesis of heterobifunctional PEGs using removable protecting groups like benzyloxy. This methodology enabled high-purity production of intermediates such as benzyloxy-PEG-OH, which could be selectively functionalized to create linkers like Propargyl-PEG6-acid. By the 2010s, such linkers became critical tools for ADC and PROTAC development, addressing challenges in solubility, immunogenicity, and target engagement.
Propargyl-PEG6-acid belongs to the class of linear, heterobifunctional, monodisperse PEG derivatives. Its structure comprises:
Property | Value | Source |
---|---|---|
Molecular formula | $$ \text{C}{16}\text{H}{28}\text{O}_8 $$ | |
Molecular weight | 348.39 g/mol | |
Boiling point | 462.8°C at 760 mmHg | |
Solubility | Water, DMSO, DMF |
This classification places Propargyl-PEG6-acid within the broader category of "X-PEG-Y" linkers, where X and Y are orthogonal reactive groups. Its monodispersity (single molecular weight species) distinguishes it from polydisperse PEGs, which exhibit variable chain lengths.
Propargyl-PEG6-acid addresses two critical challenges in bioconjugation:
In PROTACs, Propargyl-PEG6-acid links E3 ubiquitin ligase ligands to target protein binders, facilitating ternary complex formation and proteasomal degradation. For ADCs, it serves as a cleavable linker, releasing cytotoxins in acidic or enzymatic environments.
PEG derivatives are classified by:
Propargyl-PEG6-acid exemplifies a linear, heterobifunctional, monodisperse PEG. Compared to alternatives like NHS-PEG-azide, its dual functionality allows modular assembly of complex biomolecular constructs. Recent applications include:
Propargyl-polyethylene glycol 6-acid represents a heterobifunctional polyethylene glycol derivative characterized by the molecular formula C16H28O8 and a molecular weight of 348.39 grams per mole [1] [2] [4]. The compound exhibits an exact mass of 348.178406 atomic mass units, providing precise molecular identification through high-resolution mass spectrometry techniques [6]. This molecular composition reflects the presence of sixteen carbon atoms, twenty-eight hydrogen atoms, and eight oxygen atoms arranged in a linear structure with distinct terminal functionalities [1] [4].
The Chemical Abstracts Service registry number for this compound is 1951438-84-8, establishing its unique chemical identity in scientific databases [1] [2] [4]. The molecular weight of 348.39 grams per mole positions this compound within the low molecular weight polyethylene glycol category, specifically containing six ethylene glycol repeat units in its backbone structure [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C16H28O8 | [1] [2] [4] |
Molecular Weight | 348.39 g/mol | [1] [2] [4] |
Exact Mass | 348.178406 u | [6] |
Chemical Abstracts Service Number | 1951438-84-8 | [1] [2] [4] |
Density (Predicted) | 1.126 ± 0.06 g/cm³ | [5] [7] |
The molecular architecture of propargyl-polyethylene glycol 6-acid features two distinct terminal functional groups that confer specific reactivity characteristics to the compound [1] [2]. The propargyl terminus contains a terminal alkyne functionality characterized by a carbon-carbon triple bond, which serves as a reactive site for copper-catalyzed azide-alkyne cycloaddition reactions [1] [2] [4]. This terminal alkyne group exhibits characteristic infrared spectroscopic signatures, including a carbon-hydrogen stretch at approximately 3300 cm⁻¹ and a carbon-carbon triple bond stretch in the range of 2100-2260 cm⁻¹ [26] [43] [44].
The carboxylic acid terminal group provides another reactive site for bioconjugation applications through amide bond formation with primary amine groups [1] [2]. The carboxylic acid functionality can be activated using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide to facilitate stable amide bond formation [1] [2] [11]. The terminal carboxylic acid exhibits characteristic infrared absorption bands at 1710-1760 cm⁻¹ for the carbonyl stretch and a broad absorption between 2500-3300 cm⁻¹ for the hydroxyl group [28] [43] [45].
The propargyl group demonstrates excellent reactivity in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition reactions that yield stable triazole linkages [1] [2] [39]. Research indicates that propargyl compounds represent an optimal combination of azide reactivity, ease of installation, and cost-effectiveness for bioconjugation applications [39]. The terminal alkyne functionality enables regioselective formation of 1,4-triazole products when reacted with azide-containing compounds under copper catalysis conditions [38] [42].
The polyethylene glycol spacer in propargyl-polyethylene glycol 6-acid consists of six ethylene glycol repeat units, creating a flexible hydrophilic linker between the terminal functional groups [1] [2]. This hexaethylene glycol architecture provides optimal spacing for bioconjugation applications while maintaining favorable solubility characteristics in aqueous media [1] [2]. The polyethylene glycol backbone adopts various conformational states in solution, with molecular dynamics simulations indicating that polyethylene glycol chains exhibit a persistence length of approximately 4 Ångströms [8] [37].
The six-unit polyethylene glycol chain length represents a carefully optimized balance between flexibility and molecular compactness [9] [13]. Computational investigations demonstrate that polyethylene glycol chain length significantly influences the shielding effects and conformational dynamics of the molecule [9] [13]. The hexaethylene glycol spacer provides sufficient length to minimize steric hindrance between conjugated molecules while maintaining relatively compact molecular dimensions [9] [13].
Molecular dynamics studies reveal that polyethylene glycol chains undergo conformational transitions between extended and coiled states depending on the local environment [8] [12]. The polymer chain length critically affects the blocking characteristics and dynamic behavior of polyethylene glycol-containing molecules [9] [13]. For hexaethylene glycol chains, the estimated contour length approaches 120 Ångströms when fully extended, though typical solution conformations exhibit significantly more compact structures [37].
Propargyl-polyethylene glycol 6-acid exhibits excellent water solubility due to the hydrophilic nature of the polyethylene glycol spacer [5] [15]. The compound demonstrates solubility in water, reflecting the strong hydrophilic character imparted by the multiple ether oxygen atoms in the polyethylene glycol backbone [5] [15] [19]. The hydrophilic-lipophilic balance of polyethylene glycol derivatives like this compound typically yields hydrophilic-lipophilic balance values approaching 20, indicating strong hydrophilic character [29].
The solubility characteristics of polyethylene glycol-containing compounds show temperature dependence, with water becoming a poorer solvent for polyethylene glycol as temperature increases [33] [36]. Studies demonstrate that polyethylene glycol 400 exhibits strong hydrophilic properties with a partition coefficient between hexane and water of 0.000015, indicating preferential partitioning into the aqueous phase [19]. The polyethylene glycol segments in propargyl-polyethylene glycol 6-acid are expected to exhibit similar hydrophilic behavior due to the structural similarity of the backbone [19] [33].
Temperature-dependent solubility studies of polyethylene glycol-containing compounds reveal that both polyethylene glycol mass fraction and temperature influence dissolution behavior [33]. The compound demonstrates enhanced solubility in aqueous media compared to purely hydrophobic molecules, with the polyethylene glycol spacer conferring water compatibility essential for biological applications [1] [2] [15].
Solubility Parameter | Characteristic | Reference |
---|---|---|
Water Solubility | Soluble | [5] |
Hydrophilic-Lipophilic Balance | ~20 (highly hydrophilic) | [29] |
Temperature Dependence | Decreases with increasing temperature | [33] [36] |
Partition Coefficient (hexane/water) | <0.001 (polyethylene glycol-like) | [19] |
The stability of propargyl-polyethylene glycol 6-acid depends on the integrity of both the polyethylene glycol backbone and the terminal functional groups under various environmental conditions [16] [20]. Polyethylene glycol derivatives undergo hydrolytic degradation under oxic conditions, with first-order half-lives typically ranging from less than 0.4 to 1.1 days for polyethylene glycol compounds [16] [20]. The degradation process involves random scission at ester bonds within the polyethylene glycol chain, leading to the formation of shorter oligomers and eventually complete mineralization [16] [20].
Studies of polyethylene glycol hydrogel degradation demonstrate that the degradation rate depends on water content and the number of hydrolyzable groups present in the molecule [34]. The hydrolytic degradation follows bulk degradation kinetics due to the high water content in swollen polyethylene glycol networks, with each ester bond having equal probability of hydrolytic cleavage [34]. Under anoxic conditions, further degradation of polyethylene glycol compounds is not observed, indicating the requirement for oxygen in the degradation process [16] [20].
The terminal propargyl group demonstrates stability under typical storage and handling conditions, though copper-mediated reactions can lead to fragmentation under specific catalytic conditions [39]. The carboxylic acid terminus remains stable under normal conditions but can undergo esterification or amidation reactions when exposed to appropriate reagents and activating conditions [11]. Storage recommendations typically specify temperatures of -20°C for long-term stability, with shorter-term storage possible at 4°C [4] [7].
The compound exhibits a predicted boiling point of 462.8 ± 45.0°C and a predicted pKa value of 4.28 ± 0.10, indicating moderate acidity of the carboxylic acid group [5]. These parameters provide guidance for handling and processing conditions while maintaining compound integrity [5].
Propargyl-polyethylene glycol 6-acid exhibits characteristic spectroscopic signatures that enable its identification and quantification through various analytical techniques [17] [21] [25]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns, with the polyethylene glycol backbone showing characteristic signals around 3.6-4.0 parts per million for the ethylene glycol protons [17] [25]. The terminal propargyl proton appears as a characteristic signal around 2.5 parts per million, consistent with alkynyl hydrogen chemical shifts [46].
Infrared spectroscopy provides definitive identification of the functional groups present in the molecule [21] [23] [26]. The terminal alkyne carbon-hydrogen stretch appears as a strong, narrow band at approximately 3300 cm⁻¹, while the carbon-carbon triple bond stretch manifests as a weak to medium intensity band between 2100-2260 cm⁻¹ [23] [26] [43]. The carboxylic acid functionality exhibits characteristic absorptions including a strong carbonyl stretch between 1710-1760 cm⁻¹ and a broad hydroxyl stretch spanning 2500-3300 cm⁻¹ [28] [43] [45].
Nuclear magnetic resonance relaxation studies of polyethylene glycol-containing compounds demonstrate that the polymer segments exhibit narrow line widths and distinctive relaxation times that provide information about molecular dynamics [17] [35]. The polyethylene glycol protons show relatively insensitive line width characteristics regardless of molecular weight, facilitating quantitative detection at concentrations as low as 10 micrograms per milliliter [17].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of polyethylene glycol derivatives [6] [47]. High-resolution mass spectrometry enables precise determination of the exact mass at 348.178406 atomic mass units, allowing differentiation from other compounds with similar nominal masses [6] [47].
Spectroscopic Technique | Characteristic Signal | Frequency/Chemical Shift | Reference |
---|---|---|---|
Infrared Spectroscopy | Terminal C-H stretch | 3300 cm⁻¹ | [23] [26] [43] |
Infrared Spectroscopy | C≡C stretch | 2100-2260 cm⁻¹ | [23] [26] [43] |
Infrared Spectroscopy | C=O stretch | 1710-1760 cm⁻¹ | [28] [43] [45] |
Nuclear Magnetic Resonance | Polyethylene glycol protons | 3.6-4.0 ppm | [17] [25] |
Nuclear Magnetic Resonance | Propargyl proton | 2.5 ppm | [46] |
Mass Spectrometry | Molecular ion | 348.178406 u | [6] |
The hexaethylene glycol chain length in propargyl-polyethylene glycol 6-acid significantly influences the functional properties and biological behavior of the compound [40] [41]. Research demonstrates that polyethylene glycol chain length represents a critical factor in determining protein interactions, with optimal molecular weights providing enhanced capability for molecular recognition and binding [40]. The six-unit polyethylene glycol chain provides an optimal balance between flexibility and conformational stability that enhances bioconjugation efficiency [40] [41].
Molecular dynamics simulations reveal that polyethylene glycol chain length affects geometric parameters, secondary structure, and surface characteristics of the polymer [41]. For hexaethylene glycol chains, the carbon-carbon dihedral angles and oxygen-carbon distances show dependency on the number of polyethylene glycol subunits, with longer chains exhibiting increased helicality and decreased flexibility [41]. The structural dynamics indicate that longer polyethylene glycol chains are less flexible, leading to increased helical content due to reduced conformational mobility [41].
The chain length influences the shielding effects and blocking characteristics of polyethylene glycol-containing molecules [9] [13]. Computational investigations demonstrate that the polymer chain length critically affects the dynamics of polyethylene glycol molecules and their conformational transitions [9] [13]. For the six-unit chain length, the compound exhibits intermediate conformational behavior between highly flexible short chains and more rigid extended chains [9] [13].
Studies of polyethylene glycol-protein interactions reveal that molecular weight optimization enhances binding characteristics and induces conformational changes through more stable binding sites [40]. The hexaethylene glycol chain length provides sufficient spacing to minimize steric hindrance while maintaining effective molecular recognition capabilities [40].
The terminal functional groups in propargyl-polyethylene glycol 6-acid exert distinct influences on the reactivity profile and chemical behavior of the compound [1] [2] [39]. The propargyl terminus enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, demonstrating excellent reactivity characteristics for bioconjugation applications [1] [2] [39]. Research indicates that propargyl compounds exhibit optimal performance in click chemistry applications due to their favorable combination of reactivity, stability, and accessibility [39].
The terminal alkyne functionality shows moderate reactivity under typical bioconjugative conditions, with electronic effects playing important roles in determining reaction rates [14] [39]. Studies reveal that electron-withdrawing groups on the propargylic carbon atom reduce the force required for alkyne activation, though propargyl groups maintain excellent reactivity without requiring electronic activation [14] [39]. The propargyl group demonstrates superior stability compared to more reactive alkyne derivatives that may undergo unwanted side reactions [39].
The carboxylic acid terminal group provides complementary reactivity through carbodiimide-mediated coupling reactions with primary amines [1] [2] [11]. The carboxyl functionality enables formation of stable amide bonds under mild aqueous conditions using water-soluble carbodiimide activating agents [11]. The presence of both terminal functionalities creates a heterobifunctional linker capable of sequential or simultaneous conjugation reactions [1] [2].
Click chemistry studies demonstrate that the propargyl group yields stable triazole linkages with high regioselectivity when reacted with azide-containing compounds [38] [42]. The copper-catalyzed azide-alkyne cycloaddition proceeds under mild conditions with excellent functional group tolerance, making it suitable for sensitive biological applications [38] [42].
Molecular dynamics simulations of propargyl-polyethylene glycol 6-acid reveal complex conformational behavior influenced by both the polyethylene glycol backbone flexibility and the terminal group interactions [8] [37] [41]. The polyethylene glycol chain adopts various conformational states ranging from extended to coiled configurations depending on solvent conditions and molecular environment [8] [41]. The persistence length of approximately 4 Ångströms for polyethylene glycol chains indicates relatively flexible behavior with local rigidity [8] [37].
Conformational analysis demonstrates that the hexaethylene glycol chain exhibits intermediate behavior between short, highly flexible oligomers and longer, more constrained polymers [41]. The polymer backbone shows increased helical content compared to shorter chains due to reduced conformational flexibility, with helical regions being less prone to disruption during dynamic fluctuations [41]. The radius of gyration measurements indicate behavior consistent with ideal chain statistics, though local helical ordering influences overall molecular shape [41].
Nuclear magnetic resonance relaxation studies provide insights into the molecular dynamics of polyethylene glycol chains in solution [35]. The correlation times for local segmental motions decrease with increased molecular mobility, reflecting the dynamic nature of the polymer backbone [35]. For grafted polyethylene glycol chains, the molecular conformation transitions from flat surface conformations to extended brush configurations as grafting density increases [35].
The terminal functional groups influence the overall conformational dynamics through their interactions with the solvent environment and potential binding partners [35] [40]. The propargyl group contributes to the overall molecular flexibility while providing a defined reactive site for chemical modification [35]. The carboxylic acid terminus can participate in hydrogen bonding interactions that may influence local conformational preferences [35].